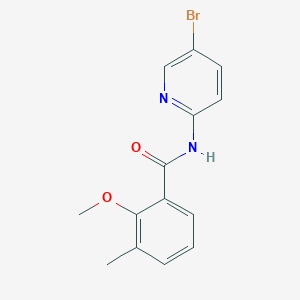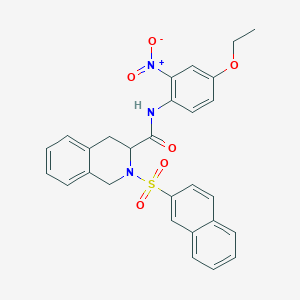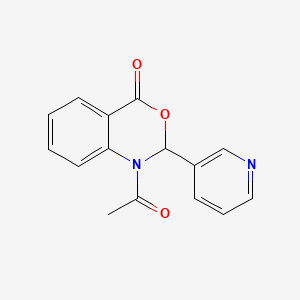![molecular formula C17H11F4N3O4S2 B11083614 N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B11083614.png)
N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}-4-(trifluoromethoxy)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-FLUOROPHENYL)-2-{[({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-1,3-THIAZOLE is a complex organic compound characterized by the presence of fluorine, trifluoromethoxy, sulfonyl, and thiazole groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROPHENYL)-2-{[({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-1,3-THIAZOLE typically involves multiple steps, including the formation of the thiazole ring and the introduction of the fluorophenyl and trifluoromethoxyphenyl groups. Common synthetic routes may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of Fluorophenyl and Trifluoromethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
化学反应分析
Types of Reactions
4-(4-FLUOROPHENYL)-2-{[({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing sulfonyl groups to thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学研究应用
4-(4-FLUOROPHENYL)-2-{[({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-1,3-THIAZOLE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用机制
The mechanism of action of 4-(4-FLUOROPHENYL)-2-{[({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-1,3-THIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine and trifluoromethoxy groups can enhance its binding affinity and specificity, making it a potent inhibitor or modulator of biological pathways.
相似化合物的比较
Similar Compounds
4-(4-FLUOROPHENYL)-2-{[({[4-METHOXYPHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-1,3-THIAZOLE: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
4-(4-CHLOROPHENYL)-2-{[({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-1,3-THIAZOLE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of both fluorine and trifluoromethoxy groups in 4-(4-FLUOROPHENYL)-2-{[({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-1,3-THIAZOLE imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications, particularly in drug development and materials science.
属性
分子式 |
C17H11F4N3O4S2 |
|---|---|
分子量 |
461.4 g/mol |
IUPAC 名称 |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[4-(trifluoromethoxy)phenyl]sulfonylurea |
InChI |
InChI=1S/C17H11F4N3O4S2/c18-11-3-1-10(2-4-11)14-9-29-16(22-14)23-15(25)24-30(26,27)13-7-5-12(6-8-13)28-17(19,20)21/h1-9H,(H2,22,23,24,25) |
InChI 键 |
HTRDPOXIKYIAFZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone](/img/structure/B11083535.png)
![N,N'-bis[2-(4-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B11083537.png)
![Acetamide, N-[3-(3-methyl-[1,2,4]triazol-1-yl)adamantan-1-yl]-](/img/structure/B11083540.png)
![1-(4-fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione](/img/structure/B11083543.png)

![2'-amino-6-chloro-7,7',7'-trimethyl-2,5'-dioxo-1'-[2-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11083553.png)
![2-[3-(4-chlorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11083568.png)
![3-Cyclopropyl-2-[(E)-4-ethoxycarbonyl-phenylimino]-4-oxo-3,4-dihydro-2H-[1,3]thiazine-6-carboxylic acid methyl ester](/img/structure/B11083572.png)
![N~2~-(propan-2-yl)-N~4~,N~6~-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B11083585.png)
![3,5-bis[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B11083593.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B11083601.png)

![11-(4-methyl-3-nitrophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11083615.png)
